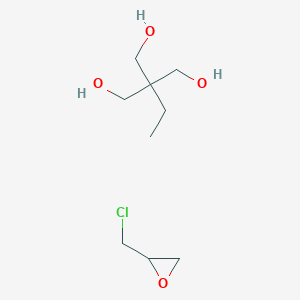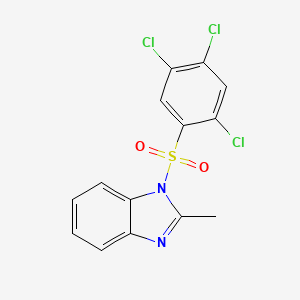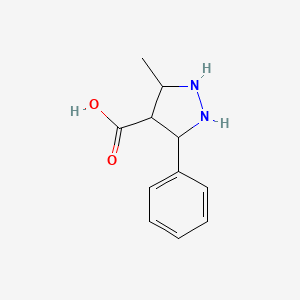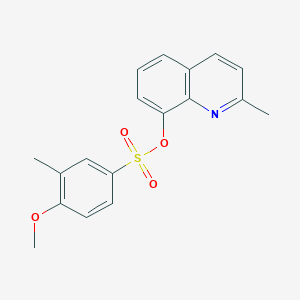
Epichlorohydrin; trimethylolpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanodiol, 2-etil-2-(hidroximetil)-, polímero con 2-(clorometil)oxirano es un compuesto polimérico conocido por su versatilidad y amplia gama de aplicaciones. Este compuesto se utiliza comúnmente como agente reticulante debido a su monómero de éter glicidílico alifático trifuncional, que proporciona resistencia química y mecánica .
Métodos De Preparación
La síntesis de 1,3-Propanodiol, 2-etil-2-(hidroximetil)-, polímero con 2-(clorometil)oxirano implica la polimerización de 2-etil-2-(hidroximetil)-1,3-propanodiol con 2-(clorometil)oxirano. La reacción generalmente requiere condiciones específicas, como temperatura controlada y la presencia de catalizadores para asegurar una polimerización eficiente. Los métodos de producción industrial a menudo implican reactores a gran escala y control preciso de los parámetros de reacción para lograr altos rendimientos y una calidad de producto constante .
Análisis De Reacciones Químicas
1,3-Propanodiol, 2-etil-2-(hidroximetil)-, polímero con 2-(clorometil)oxirano experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto se puede reducir utilizando agentes reductores adecuados, lo que da como resultado la formación de productos reducidos.
Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando el grupo clorometilo, lo que lleva a la formación de derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
1,3-Propanodiol, 2-etil-2-(hidroximetil)-, polímero con 2-(clorometil)oxirano tiene numerosas aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 1,3-Propanodiol, 2-etil-2-(hidroximetil)-, polímero con 2-(clorometil)oxirano implica su capacidad de actuar como agente reticulante. El monómero de éter glicidílico alifático trifuncional en el polímero proporciona sitios para la reticulación, lo que mejora la resistencia química y mecánica del material resultante. Esta capacidad de reticulación es crucial para sus aplicaciones en recubrimientos, adhesivos y otros productos industriales .
Comparación Con Compuestos Similares
1,3-Propanodiol, 2-etil-2-(hidroximetil)-, polímero con 2-(clorometil)oxirano se puede comparar con compuestos similares, como:
Copolímero de trimetilolpropano-epiclorhidrina: Similar en estructura y utilizado para aplicaciones similares.
Éter diglicidílico de neopentilglicol: Otro éter glicidílico utilizado en recubrimientos y adhesivos.
Éter diglicidílico de glicerol: Utilizado en aplicaciones similares pero con diferentes propiedades mecánicas.
La singularidad de 1,3-Propanodiol, 2-etil-2-(hidroximetil)-, polímero con 2-(clorometil)oxirano radica en su estructura trifuncional, que proporciona capacidades de reticulación mejoradas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C9H19ClO4 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C6H14O3.C3H5ClO/c1-2-6(3-7,4-8)5-9;4-1-3-2-5-3/h7-9H,2-5H2,1H3;3H,1-2H2 |
Clave InChI |
HNCWRXZORGVRPD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.C1C(O1)CCl |
Números CAS relacionados |
30499-70-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate](/img/structure/B12346719.png)

![(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346725.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346728.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide](/img/structure/B12346729.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346736.png)
![(5Z)-2-benzyl-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346742.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346746.png)
![1-[(3-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B12346764.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346774.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346785.png)

![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346810.png)

